molecular formula C18H20N2O3S B5206718 N-(3-methylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide

N-(3-methylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide

Cat. No. B5206718
M. Wt: 344.4 g/mol
InChI Key: XZEXNMWQPDVPDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide, also known as MPB, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. MPB is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

N-(3-methylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been studied extensively for its potential applications in various fields, including cancer research, neuroprotection, and inflammation. In cancer research, N-(3-methylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, N-(3-methylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been shown to protect neurons from oxidative stress and improve cognitive function. In inflammation, N-(3-methylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CAIX), which is overexpressed in various types of cancer cells. By inhibiting CAIX, N-(3-methylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide induces apoptosis and inhibits angiogenesis, leading to the inhibition of cancer cell growth. Additionally, N-(3-methylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been shown to protect neurons from oxidative stress by activating the Nrf2/ARE pathway, which regulates the expression of antioxidant enzymes.
Biochemical and Physiological Effects
N-(3-methylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, protection of neurons from oxidative stress, and reduction of inflammation. N-(3-methylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has also been shown to have a low toxicity profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-methylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide in lab experiments include its potential applications in various fields, its low toxicity profile, and its ability to inhibit CAIX and protect neurons from oxidative stress. However, the limitations of using N-(3-methylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide in lab experiments include the need for further research to determine its efficacy in vivo and its potential side effects.

Future Directions

There are many future directions for the research of N-(3-methylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide, including its potential applications in cancer therapy, neuroprotection, and inflammation. Additionally, further research is needed to determine the efficacy of N-(3-methylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide in vivo and its potential side effects. Other future directions include the synthesis of N-(3-methylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide derivatives with improved efficacy and the development of novel delivery methods for N-(3-methylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide. Overall, the potential applications of N-(3-methylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide in various fields make it a promising candidate for further research.

Synthesis Methods

The synthesis of N-(3-methylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been achieved using various methods, including the reaction of 3-methylbenzenesulfonyl chloride with 2-piperidone, followed by the addition of sodium hydroxide. Another method involves the reaction of 3-methylbenzenesulfonyl chloride with piperidine, followed by the addition of 2-piperidone. Both methods have been successful in synthesizing N-(3-methylphenyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide, with the latter method being more efficient.

properties

IUPAC Name

N-(3-methylphenyl)-4-(2-oxopiperidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-14-5-4-6-15(13-14)19-24(22,23)17-10-8-16(9-11-17)20-12-3-2-7-18(20)21/h4-6,8-11,13,19H,2-3,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEXNMWQPDVPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylphenyl)-4-(2-oxopiperidin-1-yl)benzenesulfonamide

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